![molecular formula C10H17N3O4S B12623080 1,1-Dimethylethyl N-[[(2S)-2-cyano-1-pyrrolidinyl]sulfonyl]carbamate CAS No. 1108658-52-1](/img/structure/B12623080.png)
1,1-Dimethylethyl N-[[(2S)-2-cyano-1-pyrrolidinyl]sulfonyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Dimethylethyl N-[[(2S)-2-cyano-1-pyrrolidinyl]sulfonyl]carbamate is a chemical compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a cyano group, and a sulfonyl carbamate moiety.
準備方法
The synthesis of 1,1-Dimethylethyl N-[[(2S)-2-cyano-1-pyrrolidinyl]sulfonyl]carbamate typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the cyano group, and the attachment of the sulfonyl carbamate moiety. The specific synthetic routes and reaction conditions can vary depending on the desired purity and yield of the final product. Industrial production methods may involve optimization of these steps to achieve large-scale synthesis with high efficiency and cost-effectiveness.
化学反応の分析
1,1-Dimethylethyl N-[[(2S)-2-cyano-1-pyrrolidinyl]sulfonyl]carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the cyano group or other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
科学的研究の応用
1,1-Dimethylethyl N-[[(2S)-2-cyano-1-pyrrolidinyl]sulfonyl]carbamate has a wide range of scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: It could be explored for its potential therapeutic effects, including its use as a drug candidate or in drug development.
Industry: The compound may be used in industrial processes, such as the production of specialty chemicals or materials.
作用機序
The mechanism of action of 1,1-Dimethylethyl N-[[(2S)-2-cyano-1-pyrrolidinyl]sulfonyl]carbamate involves its interaction with specific molecular targets and pathways. The cyano group and sulfonyl carbamate moiety play crucial roles in its activity, potentially interacting with enzymes, receptors, or other biomolecules. The exact molecular targets and pathways involved can vary depending on the specific application and context.
類似化合物との比較
1,1-Dimethylethyl N-[[(2S)-2-cyano-1-pyrrolidinyl]sulfonyl]carbamate can be compared with other similar compounds, such as:
1,1-Dimethylethyl N-[(1R,2S)-2-Hydroxycyclohexyl]carbamate: This compound has a similar carbamate structure but differs in the presence of a hydroxycyclohexyl group instead of a pyrrolidinyl group.
1,1-Dimethylethyl N-[(2S)-2-aminopropyl]-N-(3-hydroxypropyl)carbamate: This compound features an aminopropyl group and a hydroxypropyl group, making it distinct from the cyano and pyrrolidinyl groups in the target compound.
1,1-Dimethylethyl N-[(2S)-2-amino-2-cyclobutylethyl]carbamate: This compound includes an amino-cyclobutylethyl group, which differentiates it from the cyano-pyrrolidinyl structure.
特性
CAS番号 |
1108658-52-1 |
|---|---|
分子式 |
C10H17N3O4S |
分子量 |
275.33 g/mol |
IUPAC名 |
tert-butyl N-[(2S)-2-cyanopyrrolidin-1-yl]sulfonylcarbamate |
InChI |
InChI=1S/C10H17N3O4S/c1-10(2,3)17-9(14)12-18(15,16)13-6-4-5-8(13)7-11/h8H,4-6H2,1-3H3,(H,12,14)/t8-/m0/s1 |
InChIキー |
WMESBUQASSULMT-QMMMGPOBSA-N |
異性体SMILES |
CC(C)(C)OC(=O)NS(=O)(=O)N1CCC[C@H]1C#N |
正規SMILES |
CC(C)(C)OC(=O)NS(=O)(=O)N1CCCC1C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-(4-Bromo-2-methylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12622998.png)
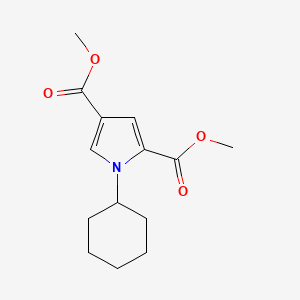
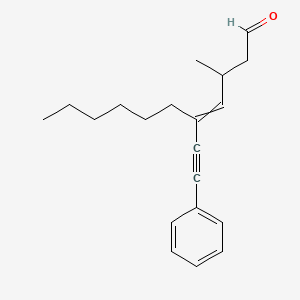

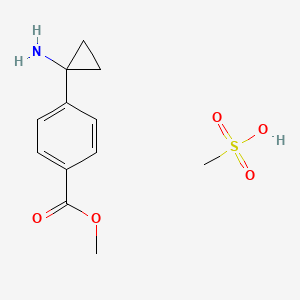

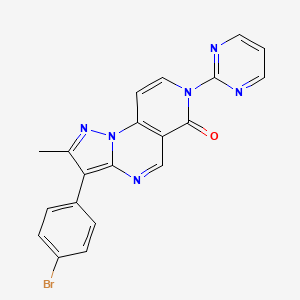
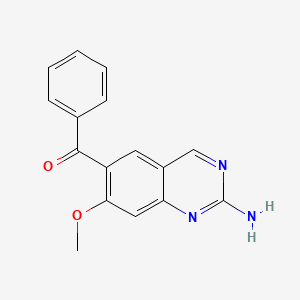
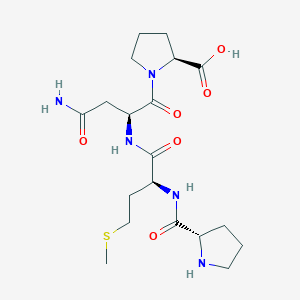
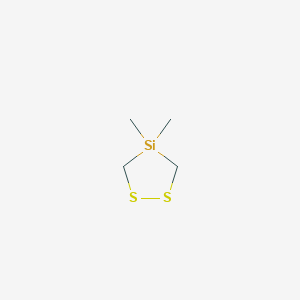
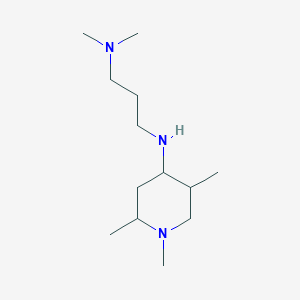
![{[3-(3,4-Dichlorophenyl)-3-oxo-1-phenylpropyl]sulfanyl}acetic acid](/img/structure/B12623085.png)
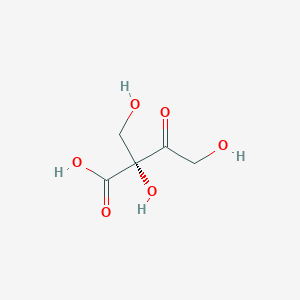
![8-(3-Chloro-4-methylphenyl)-6-(propylsulfanyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine](/img/structure/B12623092.png)
